di-(Phenanthrene-9-yl)amine

Description

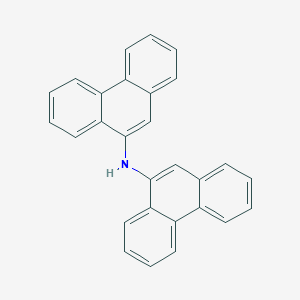

Di-(phenanthrene-9-yl)amine is a diarylamine derivative featuring two phenanthrene moieties attached to a central nitrogen atom.

Properties

CAS No. |

16269-40-2 |

|---|---|

Molecular Formula |

C28H19N |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

N-phenanthren-9-ylphenanthren-9-amine |

InChI |

InChI=1S/C28H19N/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)29-28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18,29H |

InChI Key |

VKDYMBSKPSJOQR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |

Synonyms |

Di(phenanthrene-9-yl)amine |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a copper(I)-mediated oxidative addition, where phenanthrene-9-iodide reacts with ammonia to form the diarylamine backbone. Typical conditions require anhydrous solvents (e.g., toluene or DMF), CuI (10 mol%), and ligands such as 1,10-phenanthroline to enhance catalytic activity. Despite these optimizations, yields rarely exceed 60–70% due to competing side reactions, including dehalogenation and homocoupling of aryl halides.

Industrial Drawbacks

Industrial scalability is hindered by prolonged reaction times, excessive energy consumption, and cumbersome purification steps. The patent notes that isolation of the target compound necessitates multiple recrystallizations or column chromatography, further reducing cost-effectiveness.

Chapman Rearrangement and Aminolysis: A Catalytic Breakthrough

A 1995 patent discloses a novel Chapman-like rearrangement pathway that circumvents the limitations of Ullmann condensation. This method utilizes N-phenyl phenoxy acetamide and metallic phenol salts to achieve intramolecular nucleophilic attack and subsequent aminolysis, yielding this compound with exceptional efficiency.

Reaction Protocol

-

Substrate Preparation : N-phenyl phenoxy acetamide is synthesized via alkylation of metallic phenol salts (e.g., sodium phenolate) with N-phenyl acetamide halides in inert solvents like toluene.

-

Rearrangement Step : The substrate undergoes a Chapman rearrangement in polar aprotic solvents (DMF or DMA) at 120–150°C, forming an intermediate imine.

-

Aminolysis : The imine intermediate reacts with excess metallic phenol salt (e.g., Na or K phenolate) to yield the diarylamine product.

Performance Metrics

Table 1: Comparison of Ullmann and Chapman Methods

| Parameter | Ullmann Condensation | Chapman Rearrangement |

|---|---|---|

| Temperature (°C) | 200–250 | 120–150 |

| Time (h) | 12–24 | 5–8 |

| Yield (%) | 60–70 | 90–95 |

| Catalyst Reuse | Not feasible | 95–99% recovery |

Industrial-Scale Production Considerations

The Chapman method’s efficiency and catalyst recyclability make it the preferred choice for bulk synthesis. A 1995 patent notes that continuous flow reactors and automated systems further optimize throughput, reducing wastewater generation and energy consumption by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: di-(Phenanthrene-9-yl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrene-9-yl imine derivatives.

Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions include phenanthrene-9-yl imine derivatives, reduced amine oxides, and substituted phenanthrene derivatives .

Scientific Research Applications

di-(Phenanthrene-9-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which di-(Phenanthrene-9-yl)amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a ligand that binds to metal ions, forming coordination complexes that influence various biochemical processes . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity in different applications .

Comparison with Similar Compounds

Fluoren-9-amines

Example : Bis(9,9-dimethyl-9H-fluoren-2-yl)amine (CAS 500717-23-7)

- Structural Differences : Fluorene is a bicyclic system, whereas phenanthrene is tricyclic. The dimethyl substitution in fluorene derivatives enhances solubility but reduces conjugation compared to phenanthrene.

- Applications : Fluoren-9-amines are used in OLEDs due to their balanced charge transport. However, di-(phenanthrene-9-yl)amine’s larger conjugated system may improve electron mobility and device efficiency. For instance, carbazole-spirobifluorene-amine (CzFA) achieved a power efficiency of 21.8 lm/W in red OLEDs , suggesting phenanthrene derivatives could outperform fluorene-based materials.

9,10-Dihydrophenanthrene Derivatives

Example: 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles

- Structural Differences : Partial saturation of the phenanthrene ring in dihydro derivatives reduces aromaticity, limiting electronic applications but enhancing stability for biological uses.

- Biological Activity : These derivatives exhibit antimicrobial activity, attributed to the planar aromatic system interacting with microbial membranes . This compound’s fully aromatic structure may offer stronger interactions but requires cytotoxicity evaluation.

Acrylamides with Tertiary Amine Cores

Example : BMAAPMA (tertiary acrylamide)

- Functional Differences: Acrylamides contain reactive vinyl groups, making them polymerizable but cytotoxic due to electrophilic reactivity with biomolecules.

- Biocompatibility : Acrylamides like DEBAAP show 35× lower cytotoxicity than TEGDMA in dental adhesives . This compound’s inert structure may further enhance biocompatibility for biomedical applications.

Anthracene and Xanthene Derivatives

Example : (Anthracen-9-yl)methylamine

- Structural Differences : Anthracene’s three linearly fused benzene rings provide distinct electronic properties compared to phenanthrene’s angular structure.

- Applications : Anthracene derivatives are used in sensors and photovoltaics. This compound’s angular geometry may facilitate better packing in solid-state devices, improving charge transport.

Physicochemical and Functional Comparison

Key Research Findings and Contradictions

- Optoelectronic Performance : CzFA-based OLEDs achieved 1.6× higher power efficiency than CBP-based devices , suggesting phenanthrene derivatives could surpass fluorene systems. However, synthesis complexity may limit scalability.

- Cytotoxicity : While acrylamides like HEMA show dose-dependent cytotoxicity , diarylamines’ lack of reactive groups may reduce risks. However, phenanthrene’s aromaticity could pose intercalation risks with DNA, requiring further study.

- Antimicrobial Activity : Dihydrophenanthrenes’ efficacy highlights the role of planarity; fully aromatic phenanthrene derivatives might enhance this but require functionalization for selectivity.

Q & A

Q. What are the standard synthetic protocols for di-(Phenanthrene-9-yl)amine, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves sequential functionalization of phenanthrene. A common approach includes:

- Trifluoromethylation : Reaction of phenanthrene with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) to introduce CF₃ groups.

- Alkylation : Introduction of the ethylamine side chain via alkylation with bromoethylamine or similar reagents under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of stoichiometry, temperature (often 80–120°C), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Key methods include:

- ¹H/¹³C NMR : To confirm amine proton environments and aromatic substitution patterns.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- FTIR : To identify amine N–H stretches (~3300 cm⁻¹) and C–F bonds (1100–1200 cm⁻¹).

- HPLC : To assess purity (>98% is typical for research-grade material). Discrepancies in spectral data may indicate incomplete functionalization or stereochemical variations .

Advanced Research Questions

Q. How do environmental factors (e.g., light, pH) affect the stability of this compound in biological or polymeric matrices?

Stability studies involve:

- Photodegradation : Exposing solutions to UV-Vis light (λ = 254–365 nm) and monitoring decomposition via HPLC.

- pH Sensitivity : Testing solubility and structural integrity in buffers (pH 2–12) using NMR or UV-Vis spectroscopy.

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>200°C for most derivatives). Phenanthrene-based amines generally exhibit high thermal stability but may degrade under prolonged UV exposure .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound derivatives?

Conflicting cytotoxicity results (e.g., IC₅₀ variations across cell lines) may arise from:

- Cell Line Sensitivity : Compare responses in primary vs. immortalized cells (e.g., h-DPSCs vs. HeLa).

- Assay Conditions : Standardize incubation time (24–72 hrs), serum content, and metabolite interference (e.g., MTT vs. ATP-based assays).

- Metabolite Profiling : LC-MS to identify reactive intermediates (e.g., quinone imines) that may induce oxidative stress. Dose-dependent toxicity thresholds (e.g., 5–10 mM) suggest saturation effects in viability assays .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

Methods include:

- Molecular Docking : Screen derivatives against target enzymes (e.g., cytochrome P450) using AutoDock or Schrödinger.

- MD Simulations : Assess binding stability and residue interactions over 100-ns trajectories.

- QSAR : Correlate substituent electronegativity (e.g., –CF₃ vs. –CH₃) with inhibitory potency. Validated models reduce trial-and-error synthesis and highlight candidates for in vitro testing .

Q. What methodologies evaluate the role of this compound in polymer network formation and mechanical performance?

For polymer applications (e.g., dental resins):

- Real-Time Polymerization Kinetics : Monitor double-bond conversion via FTIR or Raman spectroscopy.

- Dynamic Mechanical Analysis (DMA) : Measure storage modulus (E’) and glass transition temperature (Tg).

- Solvent Resistance : Test solubility in ethanol/water mixtures to assess crosslink density. Higher functionality (e.g., triacrylamides) improves crosslinking but may reduce conversion rates .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in photophysical data (e.g., fluorescence quantum yield) for this compound derivatives?

Standardize measurement conditions:

- Solvent Effects : Use degassed, anhydrous solvents to minimize quenching.

- Instrument Calibration : Validate using reference fluorophores (e.g., quinine sulfate).

- Concentration Gradients : Avoid aggregation-induced quenching by testing ≤10⁻⁵ M solutions. Conflicting reports often stem from unaccounted environmental factors .

Q. What synthetic routes enable enantioselective synthesis of chiral this compound derivatives?

Strategies include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric alkylation.

- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed couplings with chiral ligands (e.g., Josiphos).

- Chiral Chromatography : Resolve racemic mixtures using amylose-based columns. The (1R)-configuration in trifluoroethylamine derivatives demonstrates enhanced bioactivity in some studies .

Data Interpretation and Validation

Q. How should researchers validate conflicting reports on the antioxidant vs. pro-oxidant effects of this compound?

- ROS Assays : Compare DCFH-DA (broad ROS) vs. MitoSOX (mitochondrial superoxide) probes.

- Glutathione Depletion : Measure GSH/GSSG ratios via Ellman’s assay.

- Enzyme Inhibition : Test interactions with SOD or catalase. Pro-oxidant effects may dominate at high concentrations (>10 µM) due to redox cycling .

Q. What experimental controls are essential for assessing this compound’s role in drug delivery systems?

Include:

- Blank Nanoparticles : To distinguish carrier vs. compound effects.

- Stability in Serum : Monitor decomposition over 24 hrs via HPLC.

- Cellular Uptake : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-tagged derivatives).

Contradictions often arise from incomplete characterization of drug-loading efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.